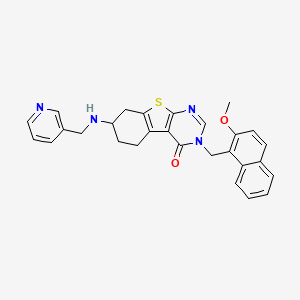
3,7,11-Trimethyl-10,11-epoxy-2,6-dodecadienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Racemic Juvenile Hormone III Acid is a synthetic compound that mimics the natural juvenile hormone found in insects. Juvenile hormones are crucial in regulating various physiological processes in insects, including development, reproduction, and metamorphosis . The racemic form of Juvenile Hormone III Acid contains equal amounts of both enantiomers, which are mirror images of each other.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of racemic Juvenile Hormone III Acid typically involves the following steps:
Starting Material: The synthesis begins with farnesoic acid, a naturally occurring sesquiterpenoid.
Epoxidation: Farnesoic acid undergoes epoxidation to form juvenile hormone acid.
Methylation: The juvenile hormone acid is then methylated to produce Juvenile Hormone III.
Industrial Production Methods: Industrial production of racemic Juvenile Hormone III Acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Catalytic Epoxidation: Using specific catalysts to achieve efficient epoxidation.
Purification: Employing techniques such as high-performance liquid chromatography (HPLC) to separate and purify the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Racemic Juvenile Hormone III Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Cytochrome P450 enzymes for epoxidation.
Major Products: The major products formed from these reactions include various derivatives of Juvenile Hormone III Acid, which can have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
Racemic Juvenile Hormone III Acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactions of sesquiterpenoids.
Biology: Investigated for its role in insect development and metamorphosis.
Industry: Utilized in the production of insect growth regulators and other agrochemicals.
Wirkmechanismus
The mechanism of action of racemic Juvenile Hormone III Acid involves binding to specific receptors in insects, leading to the regulation of gene expression and physiological processes. The compound targets the juvenile hormone receptor, which is part of the nuclear receptor family. This interaction modulates the transcription of genes involved in development, reproduction, and metamorphosis .
Vergleich Mit ähnlichen Verbindungen
- Juvenile Hormone I
- Juvenile Hormone II
- Juvenile Hormone III bisepoxide
- Juvenile Hormone III skipped bisepoxide
Comparison: Racemic Juvenile Hormone III Acid is unique due to its specific structure and biological activity. Compared to other juvenile hormones, it has a distinct epoxidation pattern and methylation sequence, which contributes to its unique physiological effects in insects . Additionally, the racemic form contains both enantiomers, providing a broader range of biological activities compared to the pure enantiomers .
Eigenschaften
CAS-Nummer |
34375-62-7 |
|---|---|
Molekularformel |
C15H24O3 |
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
(2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoic acid |
InChI |
InChI=1S/C15H24O3/c1-11(8-9-13-15(3,4)18-13)6-5-7-12(2)10-14(16)17/h6,10,13H,5,7-9H2,1-4H3,(H,16,17)/b11-6+,12-10+ |
InChI-Schlüssel |
DIAZNFMKLJLDNM-BFPRWLMKSA-N |
Isomerische SMILES |
C/C(=C\CC/C(=C/C(=O)O)/C)/CCC1C(O1)(C)C |
Kanonische SMILES |
CC(=CCCC(=CC(=O)O)C)CCC1C(O1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


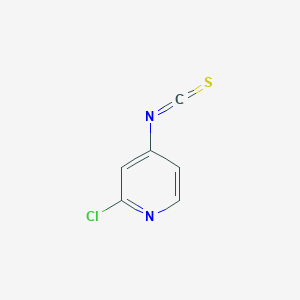
![Bis(4-methoxy[1,1'-biphenyl]-3-yl) disulfide](/img/structure/B13447302.png)
![cis-3-{[(1R)-1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethyl]amino}cyclobutanecarboxylic acid](/img/structure/B13447306.png)
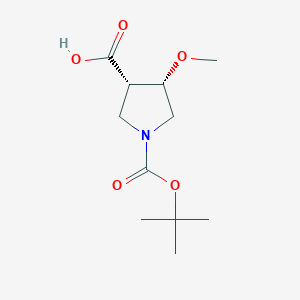
![3-[2-(Methylamino)ethoxy]propan-1-ol](/img/structure/B13447320.png)
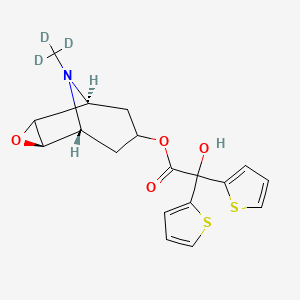
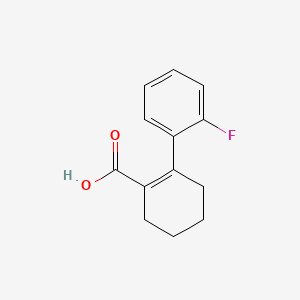
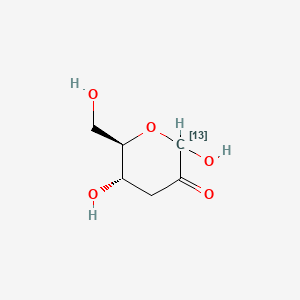
![[(3R,3AS,6S,6aR)-6-[[4-(4-Phenylphenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl] N-Phenylcarbamate](/img/structure/B13447335.png)
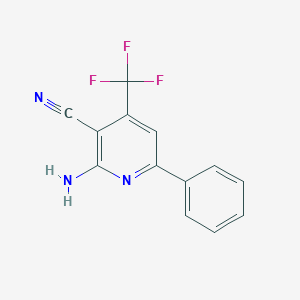
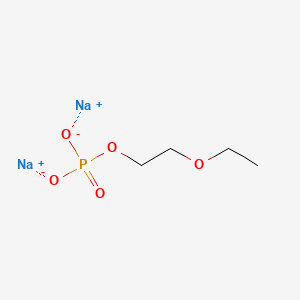
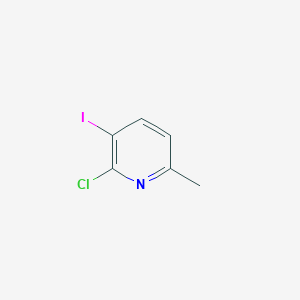
![Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate](/img/structure/B13447355.png)
